molecular formula C10H13N5O3 B1664071 2'-Deoxyadenosine CAS No. 958-09-8

2'-Deoxyadenosine

Cat. No.: B1664071
CAS No.: 958-09-8
M. Wt: 251.24 g/mol
InChI Key: OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Description

2’-Deoxyadenosine is a deoxyribonucleoside, a derivative of the nucleoside adenosine. It differs from adenosine by the replacement of a hydroxyl group (-OH) with hydrogen (-H) at the 2’ position of its ribose sugar moiety. This compound is a fundamental building block of DNA, pairing with deoxythymidine in double-stranded DNA .

Mechanism of Action

Target of Action

The primary target of 2’-Deoxyadenosine is the enzyme Adenosine Deaminase (ADA) . ADA is a key enzyme in purine metabolism that irreversibly converts adenosine to inosine or 2’-deoxyadenosine to 2’-deoxyinosine . It is active both inside the cell and on the cell surface where it interacts with membrane proteins, such as CD26 and adenosine receptors, forming ecto-ADA (eADA) .

Mode of Action

2’-Deoxyadenosine interacts with its primary target, ADA, by being a substrate for this enzyme . The compound is converted to 2’-deoxyinosine through the action of ADA . This conversion is an essential mechanism that terminates adenosine signaling .

Biochemical Pathways

The action of 2’-Deoxyadenosine primarily affects the purine metabolism pathway . By being a substrate for ADA, it plays a role in the conversion of adenosine to inosine, a critical step in purine metabolism . This process is particularly important in the cardiovascular system, where adenosine protects against endothelial dysfunction, vascular inflammation, or thrombosis .

Result of Action

The molecular and cellular effects of 2’-Deoxyadenosine’s action primarily involve the disruption of adenosine signaling . By being converted to 2’-deoxyinosine, 2’-Deoxyadenosine helps terminate adenosine signaling, which can have various downstream effects depending on the cellular context .

Action Environment

Environmental factors can influence the action of 2’-Deoxyadenosine. For instance, DNA lesions, which can be formed continuously in each living cell as a result of environmental factors, ionizing radiation, metabolic processes, etc., are removed from the genome by the base excision repair system (BER). The activation of the BER protein cascade starts with DNA damage recognition by glycosylases . In this context, 2’-Deoxyadenosine, as a substrate for ADA, can play a role in these processes .

Biochemical Analysis

Biochemical Properties

2’-Deoxyadenosine interacts with several enzymes and proteins. It is a substrate for the enzyme adenosine deaminase (ADA), which converts 2’-Deoxyadenosine to inosine . In the absence of ADA, 2’-Deoxyadenosine accumulates and is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase, a crucial enzyme in DNA synthesis .

Molecular Mechanism

At the molecular level, 2’-Deoxyadenosine exerts its effects through several mechanisms. It is involved in the inhibition of ribonucleotide reductase, preventing normal DNA synthesis and repair . It also plays a role in the modulation of signaling by extracellular adenosine, contributing indirectly to cellular signaling events .

Temporal Effects in Laboratory Settings

Over time, the effects of 2’-Deoxyadenosine can change in laboratory settings. For instance, the activity of adenosylhomocysteinase in extracts of asynchronous L1210 leukemia cells was inhibited in a time-dependent manner by 2’-Deoxyadenosine .

Metabolic Pathways

2’-Deoxyadenosine is involved in purine metabolism. It is a substrate for the enzyme adenosine deaminase, which converts 2’-Deoxyadenosine to inosine . In the absence of this enzyme, 2’-Deoxyadenosine is converted to 2’-deoxyadenosine-5’-triphosphate (dATP), which inhibits ribonucleotide reductase .

Subcellular Localization

It is known that 2’-Deoxyadenosine plays a crucial role in DNA synthesis and repair, suggesting its localization in the nucleus where DNA replication and repair occur .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyadenosine can be achieved through various methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxynucleoside 5’-triphosphates. Another method employs thymidine and adenine as starting materials, utilizing nucleoside phosphorylases cloned into a recombinant Escherichia coli strain .

Industrial Production Methods: Industrial production of 2’-Deoxyadenosine often involves the coexpression of multiple enzymes in a single Escherichia coli strain. This method uses glucose, acetaldehyde, and nucleobase to produce the four deoxynucleosides .

Chemical Reactions Analysis

Types of Reactions: 2’-Deoxyadenosine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation can lead to the formation of 8,5’-cyclo-2’-deoxyadenosine isomers, which are potential biomarkers .

Common Reagents and Conditions: Common reagents used in these reactions include chromium (VI), Fenton chemistry reagents, and lumazine for photoinduction. Conditions such as neutral solutions and ultrasound can also induce DNA damage .

Major Products: Major products formed from these reactions include oxidized derivatives of 2’-Deoxyadenosine, which can be used as biomarkers for DNA damage .

Comparison with Similar Compounds

Uniqueness: 2’-Deoxyadenosine is unique due to its specific role in DNA synthesis and repair. Its derivatives are crucial in medical research for developing treatments for various diseases, including cancer and viral infections .

Properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol
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InChI

InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6+,7+/m0/s1
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InChI Key

OLXZPDWKRNYJJZ-RRKCRQDMSA-N
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Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O
Source PubChem
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Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O
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Molecular Formula

C10H13N5O3
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DSSTOX Substance ID

DTXSID10883624
Record name Adenosine, 2'-deoxy-
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Molecular Weight

251.24 g/mol
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Physical Description

White odorless crystals; [La-Mar-Ka MSDS], Solid
Record name 2'-Deoxyadenosine
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CAS No.

958-09-8, 40627-14-3, 16373-93-6
Record name Deoxyadenosine
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Record name 2'-Deoxyadenosine
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Melting Point

189 °C
Record name Deoxyadenosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 2'-deoxyadenosine (2'-dA)?

A1: this compound is a purine nucleoside and a structural analog of adenosine, where the hydroxyl group at the 2' position of the ribose sugar is replaced with a hydrogen atom. This seemingly small modification leads to significant differences in its biological activity compared to adenosine.

Q2: How does this compound exert its effects at the cellular level?

A2: this compound primarily exerts its effects after being phosphorylated intracellularly to this compound triphosphate (dATP). [] This metabolite is a key player in various cellular processes. For instance, elevated dATP levels can inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis, ultimately impacting cell cycle progression. []

Q3: Can you elaborate on the role of deoxycytidine kinase (dCK) in the activity of this compound?

A3: Deoxycytidine kinase (dCK) plays a pivotal role in activating nucleoside analogs, including this compound and its analog, cladribine. [] dCK is responsible for the initial phosphorylation step, converting this compound to its monophosphate form, which is then further phosphorylated to the active triphosphate metabolite.

Q4: How does the phosphorylation rate of this compound compare to its analog, cladribine?

A4: Research has shown that 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine (CAFdA), a fluorinated analog of cladribine, exhibits a significantly higher phosphorylation rate to its monophosphate form compared to cladribine in cells isolated from Chronic Lymphocytic Leukemia (CLL) patients. [] This difference becomes even more pronounced when comparing the respective triphosphate levels, with CAFdA triphosphate also displaying longer retention times within these cells. []

Q5: What are the implications of differing phosphorylation rates between this compound and its analogs?

A5: The differences in phosphorylation rates and the stability of the resulting triphosphate metabolites between this compound and its analogs can have significant implications for their efficacy and pharmacokinetic profiles. A higher phosphorylation rate and increased stability of the active metabolite may contribute to enhanced potency and prolonged duration of action. []

Q6: How does this compound impact adenosine deaminase (ADA) activity?

A6: While this compound itself isn't a direct inhibitor of adenosine deaminase (ADA), its use, especially with ADA inhibitors like 2'-deoxycoformycin (dCF), can significantly alter adenine nucleoside metabolism. [] This is because ADA typically breaks down adenosine and this compound. Inhibiting ADA leads to the accumulation of these nucleosides, potentially causing toxicity. []

Q7: Can you explain the link between this compound, S-adenosylhomocysteine (AdoHcy), and methylation?

A7: 2'-Deoxycoformycin, by inhibiting ADA and increasing this compound, indirectly affects AdoHcy catabolism. [] This is because AdoHcy hydrolase, the enzyme that breaks down AdoHcy, is also involved in the purine salvage pathway. Elevated this compound can disrupt this pathway, leading to AdoHcy accumulation. [] High AdoHcy levels then inhibit transmethylation reactions, crucial for various cellular processes, including DNA replication and repair. []

Q8: How does the chemical structure of this compound influence its interaction with enzymes like ADA or methylthioadenosine phosphorylase (MTAP)?

A8: The absence of the 2'-hydroxyl group in this compound compared to adenosine impacts its binding affinity to enzymes like ADA and MTAP. Studies have demonstrated that this compound shows weaker binding and therefore slower degradation by MTAP compared to adenosine or 5'-deoxyadenosine. [] This difference in substrate specificity highlights the importance of the 2'-hydroxyl group for optimal enzyme interaction.

Q9: Beyond its role in nucleotide metabolism, how else can this compound be utilized in research?

A9: this compound serves as a valuable building block for modified nucleotides employed in diverse research applications. For example, 8-alkynyl, 8-alkenyl, and 8-alkyl derivatives of this compound have been synthesized and evaluated for their antiviral properties. [] Additionally, this compound can be modified with photoreactive groups, creating probes to study DNA polymerase interactions. [, ]

Q10: Can you provide examples of how the structure of this compound can be modified for specific research applications?

A10: Numerous modifications to the this compound structure have been explored for various research purposes. Introducing a triazine group at the 7-position of 7-deaza-2'-deoxyadenosine allowed for fluorescent labeling of oligonucleotides via bioorthogonal reactions. [] Additionally, substituting this compound with 7-propynyl-, 7-iodo-, or 7-cyano-7-deaza-2-amino-2'-deoxyadenosine in oligonucleotides showed enhanced binding affinity to complementary RNA, beneficial for antisense therapies. []

Q11: What are the structural features of this compound, and how are they typically characterized?

A11: this compound, with the molecular formula C10H13N5O3 and a molecular weight of 251.24 g/mol, consists of an adenine base linked to a 2'-deoxyribose sugar. NMR spectroscopy, including 1H and 13C NMR, is commonly used to determine its structure and study its conformational preferences in solution. [, ] Mass spectrometry techniques, such as LSIMS and HRDCIMS, further aid in characterizing the molecule and its adducts. []

Q12: Are there any computational studies investigating the interactions and reactions of this compound?

A12: Yes, computational studies have provided valuable insights into the reactivity and interactions of this compound. For instance, quantum mechanics calculations have been used to study the formation of 5',8-cyclo-2'-deoxyadenosine in single-stranded DNA, revealing the energetic favorability of specific isomers. [] Similarly, computational methods have been employed to model the multistep reaction between this compound and cis-2-butene-1,4-dial, predicting the formation of different adducts and their relative stabilities. []

Q13: Can you provide examples of how this compound forms adducts with other molecules, and what are the implications of these reactions?

A13: this compound can form adducts with various molecules, including aldehydes and reactive oxygen species. One example is the reaction with 4-oxo-2-nonenal, a product of lipid peroxidation, resulting in the formation of substituted etheno adducts. [] These adducts can have significant biological consequences as they have been detected in human tissues and are implicated in mutagenesis. [] Another example is the formation of exocyclic adducts with 1,2,3,4-diepoxybutane (DEB), a metabolite of 1,3-butadiene. [] These adducts, detected both in vitro and in vivo, may contribute to the carcinogenic potential of 1,3-butadiene. []

Q14: What analytical techniques are employed to detect and quantify this compound and its adducts in biological samples?

A14: Various analytical techniques are used to detect and quantify this compound and its adducts. High-performance liquid chromatography (HPLC), often coupled with mass spectrometry, is a common method for separating and identifying these compounds in complex biological samples. [, ] Additionally, the 32P-postlabeling assay has been employed to detect specific adducts, such as adenine N-1-oxide, in DNA. []

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